1,3,9-trimethyl-8-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound “1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione” is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of a trifluoromethyl group into an organic compound, a process known as trifluoromethylation . Various methods for trifluoromethylation are being actively researched, including the use of reagents like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the phenyl ring would add to the complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group. Trifluoromethylated compounds are known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups can influence properties such as polarity, boiling point, and stability .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Dithiazolidine-3,5-diones : The compound serves as a removable amino protecting group in syntheses of peptides, glycopeptides, and PNA. It also acts as a masked isocyanate and sulfurization reagent for trivalent phosphorus in organic synthesis (Barany et al., 2005).
NMR-NQR Studies : The compound's derivatives, caffeine, and its metabolites (theophylline and theobromine), show potential for use in solid-state nuclear magnetic resonance and nuclear quadrupole resonance (NMR-NQR) studies, offering insights into molecular interactions and electronic structures (Latosinska et al., 2014).
Metal Complex Synthesis
- Metal Complexes : Synthesis and study of mixed ligand metal complexes with related compounds (1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione) provide insights into coordination chemistry and potential applications in material science (Shaker, 2011).
Purine Derivative Studies
Methylation and Reduction Studies : Research on methylation and reduction of purines, including derivatives of the compound, contribute to understanding the stereochemistry and reaction pathways in organic chemistry (Armarego & Reece, 1976).
Cycloaddition Reactions : Studies on cycloaddition reactions of related purine diones offer insights into synthetic routes for creating novel derivatives with potential applications in medicinal chemistry and drug design (Simo et al., 2000).
Reactivity and Properties
Study of 6-Methylthiopurin-8-ones : Understanding the reactivity and properties of compounds like 6-methylthiopurin-8-ones, which are structurally related, aids in exploring new chemical reactions and potential pharmaceutical applications (Bergmann et al., 1974).
Ionisation and Methylation Reactions : Research on the ionisation and methylation reactions of purine-6,8-diones, including related derivatives, enhances the understanding of purine chemistry and its implications in biological systems (Rahat et al., 1974).
Biological Activity Studies
Antimycobacterial Properties : Studies on 9-aryl- and 9-benzyl-6-(2-furyl)purines, structurally similar compounds, reveal insights into antimicrobial properties and potential drug development for tuberculosis treatment (Bakkestuen et al., 2005).
Synthesis of Trisubstituted Purines : Research on the synthesis of trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones offers potential biological activities, contributing to the development of new pharmacological agents (Hayallah & Famulok, 2007).
Future Directions
Properties
IUPAC Name |
1,3,9-trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-21-12-11(13(24)23(3)15(25)22(12)2)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYRMFWRNZZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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